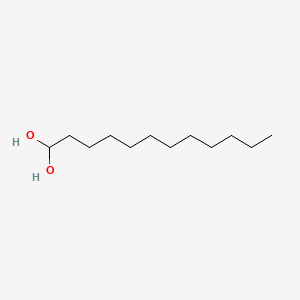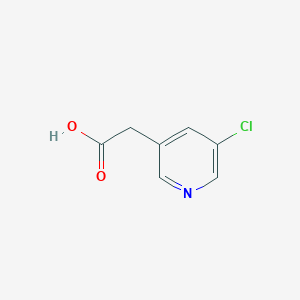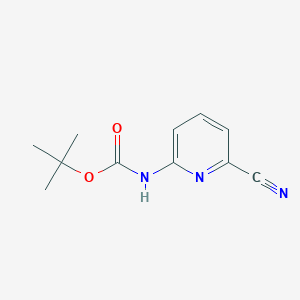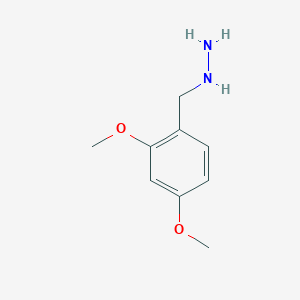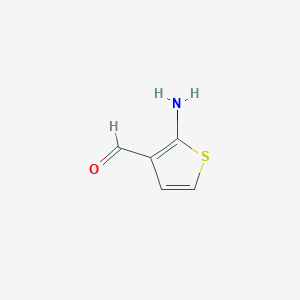
2-(2-Aminobenzamido)-5-chlorobenzoic acid
描述
“2-(2-Aminobenzamido)-5-chlorobenzoic acid” is a compound that is related to 2-aminobenzamide . 2-Aminobenzamide is also known as Anthranilamide, 2-AB, Anthranilic acid amide, and has a molecular weight of 136.15 .
Molecular Structure Analysis
The molecular structure of 2-aminobenzamide, a related compound, has a linear formula of 2-(H2N)C6H4CONH2 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Amines, including 2-aminobenzamide, can undergo various chemical reactions. For example, they can be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis
Amino acids, which include 2-aminobenzamide, have various physical and chemical properties . They are colorless, crystalline solids with high melting points . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .作用机制
Target of Action
The primary target of 2-(2-Aminobenzamido)-5-chlorobenzoic acid is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can affect gene expression.
Mode of Action
This compound interacts with its target, HDAC, by binding to the zinc ion in the active site of the enzyme . This interaction inhibits the deacetylation process, leading to an increase in acetylation levels of histone proteins. The increased acetylation loosens the DNA around the histones, leading to an upregulation of gene expression.
Biochemical Pathways
The compound’s action primarily affects the histone acetylation-deacetylation pathway . By inhibiting HDAC, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This affects the downstream process of gene transcription, potentially upregulating the expression of certain genes.
Result of Action
The inhibition of HDAC by this compound leads to changes in gene expression at the molecular level . At the cellular level, this can lead to various effects depending on the specific genes that are upregulated. For example, if genes that suppress tumor growth are upregulated, this could potentially lead to anti-cancer effects.
实验室实验的优点和局限性
2-(2-Aminobenzamido)-5-chlorobenzoic acid has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes and has been found to have various biochemical and physiological effects. However, this compound also has some limitations. It is relatively expensive and may not be readily available in some laboratories. Additionally, its solubility in water is limited, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 2-(2-Aminobenzamido)-5-chlorobenzoic acid in scientific research. One potential application is in the development of new anticancer agents. This compound has been shown to inhibit the growth of cancer cells, and further research may lead to the development of more potent and selective anticancer agents. Another potential application is in the study of the regulation of blood pressure. This compound has been found to have anti-inflammatory properties and may be useful in the development of new treatments for hypertension.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has several advantages as a tool for studying various biological processes, including its ability to inhibit the activity of enzymes and its various biochemical and physiological effects. Future research may lead to the development of new applications for this compound in the fields of cancer research and hypertension.
科学研究应用
2-(2-Aminobenzamido)-5-chlorobenzoic acid has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, trypsin, and chymotrypsin. This compound has also been used to study the binding of drugs to plasma proteins and the regulation of blood pressure.
安全和危害
生化分析
Biochemical Properties
It is known that 2-aminobenzamide derivatives have been synthesized and tested for their cytotoxic activity against tumor cell lines . This suggests that 2-(2-Aminobenzamido)-5-chlorobenzoic acid may interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related 2-aminobenzamide derivatives have shown cytotoxic activity against certain tumor cell lines , suggesting that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
2-[(2-aminobenzoyl)amino]-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZTHHXEUFUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314774 | |
| Record name | 2-(2-Aminobenzamido)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40082-89-1 | |
| Record name | NSC288395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Aminobenzamido)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






